(Z)-5-(4-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one
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Description
(Z)-5-(4-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H19ClN4OS and its molecular weight is 386.9. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives have been studied for their potential anticancer properties. They have shown activity against various cancer cell lines and are believed to work by inhibiting different enzymes that are crucial for cancer cell survival .
Antimicrobial Properties
These compounds have also been found to possess antimicrobial properties, making them candidates for the development of new antibiotics to combat resistant strains of bacteria .
Anti-inflammatory and Analgesic Effects
Due to their anti-inflammatory and analgesic effects, thiazolidin-4-one derivatives are being researched for their potential use in treating conditions that cause pain and inflammation .
Antidiabetic Potential
Some derivatives have shown promise in the treatment of diabetes, suggesting that they may influence insulin sensitivity or help regulate blood sugar levels .
Antiviral and Anti-HIV Activity
Research has indicated that thiazolidin-4-one derivatives could be effective in treating viral infections, including HIV, due to their ability to interfere with viral replication .
Treatment of Neurological Disorders
A specific thiazolidine-4-one derivative, ponesimod, has been approved for medical use in the treatment of multiple sclerosis, indicating the potential of these compounds in neurological research and therapy .
These applications highlight the versatility and potential of thiazolidin-4-one derivatives in various fields of scientific research. It’s important to note that while these applications are promising, further research is necessary to fully understand the capabilities and limitations of these compounds.
Recent advances in synthetic strategies and SAR of thiazolidin-4-one Thiazolidin-4-Ones as a Promising Scaffold in the Development - MDPI
properties
IUPAC Name |
(2Z)-5-[(4-chlorophenyl)methyl]-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-24(2)16-9-5-14(6-10-16)12-21-23-19-22-18(25)17(26-19)11-13-3-7-15(20)8-4-13/h3-10,12,17H,11H2,1-2H3,(H,22,23,25)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYONNROOHRNLD-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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